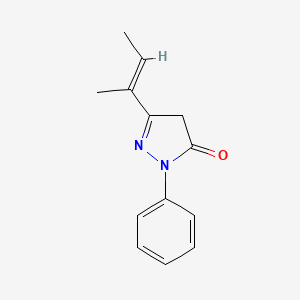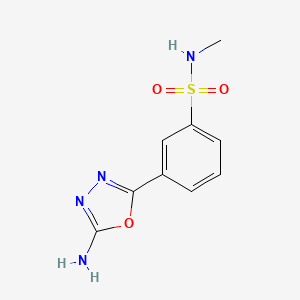
3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate: is a complex organic compound that features a pyrrolidine ring substituted with a methyl group, a propynyl group, and a thienyl group The ethanedioate moiety is attached to the pyrrolidine ring, forming a salt or ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of Substituents: The methyl, propynyl, and thienyl groups are introduced through various substitution reactions. These steps may involve the use of reagents like alkyl halides, alkynes, and thiophenes under specific conditions (e.g., base-catalyzed reactions, palladium-catalyzed coupling reactions).
Formation of Ethanedioate: The final step involves the reaction of the substituted pyrrolidine with oxalic acid or its derivatives to form the ethanedioate salt or ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propynyl group, converting it to an alkene or alkane.
Substitution: The methyl and propynyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, Grignard reagents, or organolithium compounds under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Biochemical Probes: It can be used as a probe to study biochemical pathways involving pyrrolidine derivatives.
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry:
Chemical Synthesis: Utilized in the synthesis of other complex organic molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Ion Channels: Interaction with ion channels, affecting cellular ion flux and membrane potential.
Comparison with Similar Compounds
3-Methyl-1-(2-propynyl)-3-(2-furyl)pyrrolidine ethanedioate: Similar structure but with a furan ring instead of a thienyl ring.
3-Methyl-1-(2-propynyl)-3-(2-phenyl)pyrrolidine ethanedioate: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness:
Thienyl Group: The presence of the thienyl group imparts unique electronic properties, making it distinct from its analogs with furan or phenyl rings.
Reactivity: The compound’s reactivity can differ significantly due to the electronic effects of the thienyl group, influencing its behavior in chemical reactions and biological systems.
Properties
| 73604-80-5 | |
Molecular Formula |
C14H17NO4S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
3-methyl-1-prop-2-ynyl-3-thiophen-2-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/C12H15NS.C2H2O4/c1-3-7-13-8-6-12(2,10-13)11-5-4-9-14-11;3-1(4)2(5)6/h1,4-5,9H,6-8,10H2,2H3;(H,3,4)(H,5,6) |
InChI Key |
HZHRNYNKLVGWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)CC#C)C2=CC=CS2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)


![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)

![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
